Cyclohexanecarboxylic acid, 1-amino-3-(methylthio)-
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Overview
Description
Cyclohexanecarboxylic acid, 1-amino-3-(methylthio)- is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, an amino group, and a methylthio group
Preparation Methods
The synthesis of cyclohexanecarboxylic acid, 1-amino-3-(methylthio)- can be achieved through several routes. . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 1-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-amino-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of various chemicals and materials, including precursors for polymers and other industrial products
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-amino-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 1-amino-3-(methylthio)- can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the amino and methylthio groups, making it less versatile in certain applications.
1-Amino-1-cyclohexanecarboxylic acid: Similar structure but without the methylthio group, affecting its reactivity and interactions.
2-Hydroxycyclohexanecarboxylic acid: Contains a hydroxyl group instead of an amino or methylthio group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C8H15NO2S |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-amino-3-methylsulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2S/c1-12-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
OQOQGDBINBFUDN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCC(C1)(C(=O)O)N |
Origin of Product |
United States |
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